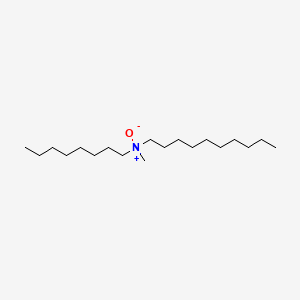

N-Methyl-N-octyldecan-1-amine N-oxide

Description

Overview of Amine N-Oxides: Structural Features and Chemical Relevance

Amine N-oxides are a class of chemical compounds characterized by the functional group R₃N⁺−O⁻, where three hydrocarbon groups are attached to a nitrogen atom that is also linked to an oxygen atom through a coordinate covalent bond. wikipedia.orgalfa-chemistry.comatamankimya.com This bond is often described as dative, highlighting the donation of a lone pair of electrons from the nitrogen to the oxygen atom. thieme-connect.de In the strictest sense, the term applies to the oxides of tertiary amines. wikipedia.orgatamankimya.com

The most defining structural feature of an amine N-oxide is the highly polar N-O bond, which imparts a significant dipole moment to the molecule. researchgate.net This polarity makes amine N-oxides comparable to quaternary ammonium (B1175870) salts in terms of their polar nature. wikipedia.orgatamankimya.com Consequently, they exhibit distinct physical properties: they are often hygroscopic, crystalline solids with high water solubility but poor solubility in most non-polar organic solvents. wikipedia.orgthieme-connect.deresearchgate.net

Chemically, amine N-oxides are weak bases with a pKb of approximately 4.5. wikipedia.org Their synthesis is most commonly achieved through the oxidation of the corresponding tertiary amines. wikipedia.org Hydrogen peroxide is a widely used oxidizing agent for this transformation, both in laboratory and industrial scales, due to its effectiveness and the production of water as the only byproduct. wikipedia.orgnih.govacs.org The chemical reactivity of amine N-oxides is diverse; they can act as non-explosive oxidants in organic synthesis, such as the use of N-methylmorpholine N-oxide (NMO) in oxidation reactions. alfa-chemistry.comnih.gov Furthermore, the pyrolysis of amine N-oxides, known as the Cope elimination, provides an efficient pathway to synthesize olefins. alfa-chemistry.com

Table 1: General Properties of Tertiary Amine N-Oxides

| Property | Description |

|---|---|

| General Formula | R₃N⁺−O⁻ |

| Bonding | Coordinate covalent (dative) N-O bond. |

| Polarity | Highly polar, with a dipole moment similar to quaternary ammonium salts. wikipedia.orgatamankimya.com |

| Physical State | Often white, crystalline, hygroscopic solids at room temperature. wikipedia.orgthieme-connect.de |

| Solubility | Generally high solubility in water and other polar solvents; poor in non-polar organic solvents. wikipedia.orgresearchgate.net |

| Basicity | Weak bases (pKb ≈ 4.5). wikipedia.org |

| Common Synthesis | Oxidation of tertiary amines, typically with hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov |

| Key Reactivity | Can act as oxidants in organic synthesis and undergo thermal elimination (Cope elimination). alfa-chemistry.com |

The Significance of Long-Chain Tertiary Amine N-Oxides in Advanced Chemical Systems

When one or more of the alkyl groups (R) in a tertiary amine N-oxide is a long hydrocarbon chain, the molecule gains amphiphilic properties, meaning it has both a hydrophilic (water-loving) head—the N-oxide group—and a hydrophobic (water-fearing) tail—the alkyl chain(s). This dual nature is the foundation of their significance in advanced chemical systems, primarily as high-performance surfactants. wikipedia.org

Long-chain alkyl amine oxides are widely employed as amphoteric surfactants, meaning their charge depends on the pH of the solution. atamankimya.com In acidic conditions, they become cationic, while in neutral or alkaline solutions, they behave as non-ionic surfactants. atamankimya.com This versatility makes them compatible with a broad range of other surfactant types. They are staple ingredients in a variety of consumer and industrial products, including shampoos, detergents, conditioners, and hard surface cleaners. wikipedia.orgalfa-chemistry.com In these formulations, they contribute to a range of functions, acting as foam stabilizers, thickeners, emulsifiers, and emollients. wikipedia.orgalfa-chemistry.com

Beyond household products, their applications extend into specialized scientific and medical fields. For instance, certain long-chain N,N-dimethylalkylamine N-oxides are utilized as non-denaturing zwitterionic surfactants to solubilize proteins from biological membranes without destroying their structure, which is crucial for studying their function. researchgate.net In medicinal chemistry, the N-oxide functionality has been explored for drug delivery. Tertiary amine N-oxides of certain drugs can act as prodrugs; N-oxidation can mask a molecule's activity and increase its water solubility, allowing it to be metabolized back to the active amine form under specific biological conditions, such as the hypoxic (low oxygen) environment of tumors. nih.govnih.gov

Scope and Research Focus on N-Methyl-N-octyldecan-1-amine N-oxide

Specific research data for this compound is not extensively detailed in publicly accessible literature, suggesting it is a highly specialized or novel compound. However, its chemical structure—featuring a methyl group, an octyl (C8) chain, and a decyl (C10) chain attached to the N-oxide function—places it firmly in the category of an asymmetric, long-chain tertiary amine N-oxide. The research focus on such a molecule can be inferred from its structural characteristics and the established roles of similar compounds.

The synthetic precursor to this compound is the tertiary amine, N-methyl-N-octyldecan-1-amine. The properties of this precursor amine are foundational to understanding the resulting N-oxide. A closely related and well-documented compound is N-Methyl-N-octyloctan-1-amine (also known as methyldioctylamine), which features two C8 chains instead of a C8 and a C10 chain.

Table 2: Physicochemical Properties of a Representative Precursor Amine: N-Methyl-N-octyloctan-1-amine (CAS: 4455-26-9)

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₇N echemi.com |

| Molecular Weight | 255.49 g/mol echemi.comcymitquimica.com |

| Appearance | Clear colourless to yellow liquid echemi.com |

| Boiling Point | 136-138 °C echemi.com |

| Density | 0.8006 g/cm³ at 20 °C echemi.com |

| Solubility | Low solubility in water; soluble in organic solvents. cymitquimica.com |

The primary research interest in this compound would logically center on its surfactant properties. The presence of two different long alkyl chains (C8 and C10) introduces asymmetry into the hydrophobic portion of the molecule. This structural nuance could lead to unique packing arrangements in micelles and at interfaces compared to symmetric dialkyl amine oxides. Research would likely investigate key surfactant parameters such as its critical micelle concentration (CMC), surface tension reduction capabilities, and foaming and emulsifying efficiency. The slight difference in chain length might influence its effectiveness in specific applications, such as the formulation of microemulsions or its interaction with polymers and proteins in complex mixtures. Therefore, the scope of research would be to characterize its performance as a specialty surfactant and explore how its asymmetry can be leveraged in advanced formulations.

Properties

CAS No. |

110676-14-7 |

|---|---|

Molecular Formula |

C19H41NO |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

N-methyl-N-octyldecan-1-amine oxide |

InChI |

InChI=1S/C19H41NO/c1-4-6-8-10-12-13-15-17-19-20(3,21)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 |

InChI Key |

WISDLYCMOOYQTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCC)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Spectroscopic Elucidation of N Methyl N Octyldecan 1 Amine N Oxide

Established Synthetic Pathways for Tertiary Amine N-Oxides

The most prevalent method for synthesizing tertiary amine N-oxides is the direct oxidation of the corresponding tertiary amine. thieme-connect.de For N-Methyl-N-octyldecan-1-amine N-oxide, this involves the oxidation of its precursor, N-Methyl-N-octyldecan-1-amine.

Oxidation of Tertiary Amines: Reagent Selection and Reaction Conditions

The direct oxidation of tertiary aliphatic amines remains the most common and practical route to amine N-oxides. thieme-connect.dewikipedia.org The selection of the oxidizing agent and the reaction conditions are critical to ensure high yield and purity of the final product.

Hydrogen peroxide (H₂O₂) is the most widely used oxidant in both academic and industrial settings due to its effectiveness and environmentally benign nature. wikipedia.orgrsc.org Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), are also highly effective reagents for this transformation. thieme-connect.dewikipedia.org Other specialized oxidizing agents include Caro's acid and 2-sulfonyloxaziridines (Davis' reagents). wikipedia.orgasianpubs.org The choice of reagent can be influenced by the scale of the reaction, the presence of other functional groups in the molecule, and desired reaction times. Reaction conditions are typically mild, often proceeding at or slightly above room temperature.

The following table summarizes common reagents used for the oxidation of tertiary amines.

| Oxidizing Reagent | Typical Solvent(s) | Typical Temperature | Key Characteristics |

| Hydrogen Peroxide (H₂O₂) | Water, Methanol | Room Temperature to 40°C | Cost-effective, environmentally friendly, widely used. thieme-connect.dewikipedia.org |

| meta-Chloroperoxybenzoic Acid (mCPBA) | Chloroform, Dichloromethane | 0°C to Room Temperature | High efficiency, good for sensitive substrates. thieme-connect.dewikipedia.org |

| Caro's Acid (H₂SO₅) | Water | Varies | Powerful oxidant, used in specific applications. wikipedia.org |

| 2-Sulfonyloxaziridines | Chloroform | Room Temperature | Aprotic and neutral oxidizing agents. asianpubs.org |

Catalytic Oxidation Strategies for N-Oxide Formation

To enhance the efficiency and sustainability of N-oxide synthesis, various catalytic strategies have been developed. These methods often utilize environmentally safer oxidants like hydrogen peroxide or molecular oxygen under milder conditions. researchgate.netepa.gov

Catalytic systems involving transition metals such as ruthenium, platinum, and tungsten have proven effective. rsc.orgasianpubs.orgresearchgate.net For instance, ruthenium trichloride (B1173362) can catalyze the oxidation of tertiary amines using molecular oxygen as the sole oxidant, offering near-quantitative yields. asianpubs.org Platinum(II) complexes have been shown to mediate the oxidation of tertiary amines with hydrogen peroxide under mild conditions. rsc.orgresearchgate.net Another green approach involves flavin-catalyzed oxidation with H₂O₂, mimicking biological redox processes and showing considerable rate enhancement compared to non-catalyzed reactions. researchgate.netacs.org

Below is a table outlining several catalytic oxidation strategies.

| Catalyst System | Oxidant | Key Features |

| Ruthenium Trichloride (RuCl₃) | Molecular Oxygen (O₂) | High yields, uses air as an oxidant. asianpubs.org |

| Platinum(II) Complexes | Hydrogen Peroxide (H₂O₂) | Mild reaction conditions, good yields for electron-rich amines. rsc.orgresearchgate.net |

| Flavin Catalysts | Hydrogen Peroxide (H₂O₂) | Biomimetic, significant rate enhancement, requires O₂ for initiation. researchgate.netacs.org |

| Tungstate-exchanged Hydroxides | Hydrogen Peroxide (H₂O₂) | Green process, recyclable catalyst, quantitative yields at room temperature. researchgate.net |

Alternative Synthetic Approaches for N-Oxide Synthesis, including Reverse Cope Elimination

While direct oxidation is the dominant synthetic route, alternative methods exist for the formation of tertiary amine N-oxides. thieme-connect.de One notable alternative is the reverse Cope elimination. thieme-connect.dewikipedia.org This reaction involves the addition of an N,N-disubstituted hydroxylamine (B1172632) to an alkene. wikipedia.orgnih.gov

The process is a form of hydroamination and is particularly useful for synthesizing certain cyclic N-oxides. wikipedia.orgalfa-chemistry.com The reaction proceeds through a synergistic cyclization mechanism. alfa-chemistry.com For a long-chain aliphatic N-oxide like this compound, this pathway is less common than direct oxidation but represents a valid theoretical synthetic strategy, potentially starting from N-methylhydroxylamine and a mixture of 1-octene (B94956) and 1-decene (B1663960) under specific conditions. Alkynes can also be used as substrates, which initially form enamine N-oxides. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for Amine N-Oxides

The structural confirmation of this compound relies on modern spectroscopic techniques. The formation of the N-O coordinate covalent bond induces significant changes in the spectral properties compared to the parent tertiary amine. thieme-connect.de

Vibrational Spectroscopy (IR) for N-O Bond Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the N-O functional group. The N-O stretching vibration in tertiary amine N-oxides gives rise to a characteristic absorption band. The position of this band can be influenced by the substituents on the nitrogen atom and by hydrogen bonding interactions. thieme-connect.de

Computational studies and experimental data indicate that the N-O bond in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide is longer and weaker compared to aromatic N-oxides like pyridine (B92270) N-oxide. nih.gov This is reflected in their IR stretching frequencies. The N-O bond is highly polar, making amine N-oxides strong hydrogen bond acceptors, which can cause shifts in the N-O stretching frequency. thieme-connect.de

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-O Stretch (Aliphatic N-Oxide) | ~950 - 970 | Strong, characteristic absorption. |

| C-N Stretch | ~1000 - 1250 | Present in both the amine and the N-oxide. |

| C-H Stretch (Alkyl) | ~2850 - 3000 | Characteristic of the octyl and decyl chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of amine N-oxides. ¹H, ¹³C, and ¹⁵N NMR are all employed for complete structural elucidation. nih.gov

Upon oxidation of a tertiary amine to its N-oxide, the electron density around the nitrogen atom and the adjacent carbons and protons is significantly altered. This results in observable downfield shifts (deshielding) of the signals for the α-carbons and α-protons in the ¹³C and ¹H NMR spectra, respectively. openstax.orgpressbooks.pub The magnitude of this deshielding effect is a key indicator of successful N-oxidation.

¹⁵N NMR is particularly informative, as the nitrogen chemical shift is highly sensitive to its chemical environment. The conversion of a tertiary amine to an N-oxide typically results in a large downfield shift of the ¹⁵N signal, ranging from +56 to +90 ppm. researchgate.netnih.gov

The table below illustrates the expected changes in NMR chemical shifts upon N-oxidation.

| Nucleus | Group | Typical Chemical Shift in Tertiary Amine (ppm) | Expected Chemical Shift in N-Oxide (ppm) |

| ¹H | Protons on carbon α to Nitrogen (-CH₂-N) | ~2.2 - 2.6 | ~3.1 - 3.8 |

| ¹³C | Carbon α to Nitrogen (-CH₂-N) | ~45 - 60 | ~65 - 80 |

| ¹⁵N | Nitrogen | Varies | Significant downfield shift (+56 to +90 ppm). nih.gov |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and precise intramolecular bond lengths and angles, are not available at this time.

X-ray crystallography is an experimental technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. However, this analysis is contingent upon the ability to grow a single crystal of the compound that is of sufficient size and quality, which can be a challenging and time-consuming process. For many compounds, particularly those with long, flexible alkyl chains like this compound, obtaining such crystals can be difficult due to inherent structural disorder or the tendency to form oils or amorphous solids.

While crystallographic data is not available for the specific title compound, structural information on related, smaller amine oxides exists and can provide general insights into the geometry of the N-oxide functional group. Amine oxides typically feature a tetrahedral nitrogen atom covalently bonded to three carbon atoms and a dative bond to an oxygen atom. The polarity of the N⁺-O⁻ bond is a key feature of this functional group. However, without experimental data for this compound, any discussion of its specific solid-state packing, conformation, and intermolecular interactions remains speculative. Further research and successful crystallographic studies would be necessary to elucidate these structural details definitively.

Mechanistic Organic Chemistry and Reactivity Profiles of N Methyl N Octyldecan 1 Amine N Oxide

General Reactivity of Tertiary Amine N-Oxides: An Overview

N-Methyl-N-octyldecan-1-amine N-oxide belongs to the class of tertiary amine N-oxides, which are compounds characterized by a dative covalent bond between a tetracoordinate nitrogen atom and an oxygen atom. thieme-connect.dewikipedia.org This N→O bond is highly polar and imparts a zwitterionic character to the molecule, resulting in a large dipole moment, typically in the range of 4.5–5.0 D. thieme-connect.de This high polarity makes them very hydrophilic, with good solubility in polar solvents like water, and hygroscopic. wikipedia.orgtandfonline.comnih.gov The general reactivity of tertiary amine N-oxides is diverse and dictated by this unique functional group.

The primary modes of reactivity for tertiary amine N-oxides can be categorized as follows:

Pyrolytic Elimination: When heated, tertiary amine N-oxides that possess at least one hydrogen atom on a β-carbon undergo a thermal elimination reaction known as the Cope elimination. wikipedia.orgnih.gov This intramolecular process yields an alkene and a hydroxylamine (B1172632). organic-chemistry.orgjk-sci.com

Rearrangement Reactions: Certain N-oxides can undergo thermal or chemically induced rearrangements. The most notable is the Meisenheimer rearrangement, which involves the migration of an alkyl or aryl group from the nitrogen to the oxygen atom. thieme-connect.dewikipedia.orgsynarchive.com Another significant pathway is the Polonovski reaction, where activation with an acylating agent like acetic anhydride (B1165640) leads to cleavage and formation of an enamine or iminium ion intermediate. wikipedia.orgnih.gov

Reduction: The N-O bond can be readily reduced to regenerate the parent tertiary amine. This transformation highlights their utility as oxidizing agents in chemical synthesis.

Oxidizing Properties: The oxygen atom of the N-oxide group can be transferred to other substrates, making these compounds valuable stoichiometric oxidants. They are frequently employed as co-oxidants in metal-catalyzed oxidation reactions. thieme-connect.deasianpubs.orgacs.org

The table below provides a summary of the principal reactions of tertiary amine N-oxides.

| Reaction Type | Description | Typical Conditions | Products |

| Cope Elimination | Intramolecular syn-elimination | Heating (150–200 °C) | Alkene, N,N-disubstituted hydroxylamine |

| Meisenheimer Rearrangement | Migration of a group from N to O | Heating; common for allylic/benzylic groups | N,N,O-trisubstituted hydroxylamine |

| Polonovski Reaction | Acylation followed by elimination | Acetic anhydride or similar | Imminium ion, enamine, acetamide (B32628) |

| Reduction | Deoxygenation of the N-oxide | Various reducing agents | Parent tertiary amine |

| Oxidation (as Reagent) | Oxygen atom transfer | Metal catalyst (e.g., OsO₄, Ru) | Oxidized substrate, parent tertiary amine |

Rearrangement Reactions Involving Long-Chain Amine N-Oxides

The primary rearrangement pathway available to tertiary amine N-oxides is the Meisenheimer rearrangement, a thermal process that converts the N-oxide into an N,N,O-trisubstituted hydroxylamine (also known as an alkoxylamine). synarchive.comwikipedia.org This reaction involves the formal migration of one of the substituent groups from the nitrogen atom to the oxygen atom. wikipedia.org

The mechanism of the Meisenheimer rearrangement is dependent on the nature of the migrating group. synarchive.com

wikipedia.orgasianpubs.org-Sigmatropic Rearrangement: For N-oxides bearing allylic or propargylic groups, the reaction proceeds through a concerted, pericyclic five-membered transition state. This pathway is stereoselective and is a type of wikipedia.orgasianpubs.org-sigmatropic shift. thieme-connect.de

thieme-connect.dewikipedia.org-Rearrangement: For N-oxides with benzylic or other groups that can stabilize a radical, the rearrangement is thought to occur via a radical-pair intermediate formed by the homolytic cleavage of a nitrogen-carbon bond, followed by recombination at the oxygen atom. synarchive.com

For simple aliphatic long-chain amine N-oxides such as this compound, which lack allylic or benzylic substituents, the Meisenheimer rearrangement is generally not a favored thermal pathway. thieme-connect.de The high temperatures required would preferentially induce the Cope elimination, provided a β-hydrogen is available. The stability of simple acyclic tertiary amine N-oxides at room temperature is generally high unless such activating groups are present. thieme-connect.de

Elimination Pathways and Their Mechanistic Implications in Amine N-Oxide Chemistry

The most significant elimination pathway for this compound and other tertiary amine N-oxides with β-hydrogens is the Cope elimination. jk-sci.commasterorganicchemistry.com This reaction is a thermally induced intramolecular elimination (Ei) that produces an alkene and an N,N-disubstituted hydroxylamine. wikipedia.org It is a concerted, pericyclic reaction that proceeds without the need for an external base or acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The mechanism has several key stereochemical and regiochemical implications:

Concerted Mechanism: The reaction proceeds in a single step where the N-oxide oxygen functions as an internal base, abstracting a β-hydrogen as the C-H, C-N bonds break and the C=C π-bond forms. jk-sci.comorgoreview.com

Syn-periplanar Stereochemistry: The Cope elimination proceeds through a five-membered cyclic transition state. wikipedia.orgnrochemistry.com This geometric constraint requires that the β-hydrogen being abstracted and the amine oxide leaving group are in a syn-periplanar orientation. orgoreview.comlibretexts.org This is in direct contrast to the anti-periplanar geometry required for standard E2 eliminations. orgoreview.com

Regioselectivity: The reaction generally follows Hofmann's rule, favoring the formation of the least-substituted alkene. organic-chemistry.orgorgoreview.com This preference is attributed to the steric accessibility of the hydrogens on the least-substituted β-carbon, which allows for easier formation of the required cyclic transition state. organic-chemistry.orglibretexts.org

Solvent Effects: The reaction rate is highly sensitive to the solvent. Aprotic solvents can accelerate the rate by millions of times compared to protic solvents, which stabilize the polar ground state of the N-oxide through hydrogen bonding. jk-sci.comnrochemistry.com

The key mechanistic features of the Cope elimination are summarized in the table below.

| Feature | Description |

| Reaction Type | Intramolecular Elimination (Ei) |

| Mechanism | Concerted, pericyclic |

| Transition State | Five-membered cyclic |

| Stereochemistry | Syn-periplanar |

| Regioselectivity | Hofmann (least-substituted alkene) |

| Thermal Conditions | Typically requires heating (120-160 °C) |

Role as Oxidants and Reoxidants in Catalytic Transformations

Tertiary amine N-oxides, including long-chain variants, are widely used as stoichiometric oxidants in organic synthesis, most notably as reoxidants in metal-catalyzed processes. asianpubs.org Their function is to regenerate the active, high-oxidation-state metal catalyst after it has been reduced by the substrate in the catalytic cycle. wikipedia.orgatamankimya.com This allows expensive and often toxic metal oxidants to be used in catalytic quantities. wikipedia.org

A prominent example is the osmium-catalyzed syn-dihydroxylation of alkenes (the Upjohn dihydroxylation). thieme-connect.deacs.org In this reaction, osmium tetroxide (OsO₄) is the primary oxidant that adds across the double bond. In the process, Os(VIII) is reduced to an Os(VI) species. The amine N-oxide (often N-methylmorpholine N-oxide, NMO, is used as a representative) reoxidizes the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. wikipedia.orgorganic-chemistry.org

Amine N-oxides are also used in conjunction with other transition metal catalysts, such as tetrapropylammonium (B79313) perruthenate (TPAP), for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.org In these transformations, the amine N-oxide serves as the terminal oxidant, regenerating the active ruthenium(VII) species. acs.org The choice of a specific amine N-oxide can sometimes influence the efficiency and selectivity of these catalytic reactions.

Investigations into Reaction Intermediates (e.g., Aminonitrenes)

For tertiary amine N-oxides like this compound, the primary and best-documented thermal reaction pathway is the Cope elimination, which proceeds via a concerted, cyclic transition state rather than through discrete reactive intermediates. wikipedia.orgnrochemistry.com

Other reactions of amine N-oxides are known to involve distinct intermediates. For example, the Polonovski reaction requires acylation of the N-oxide, which then fragments to form an iminium cation intermediate. wikipedia.orgnih.gov This cation is the key intermediate that subsequently reacts with nucleophiles or eliminates to form an enamine. rsc.org Similarly, the Meisenheimer rearrangement can proceed through a radical pair intermediate under certain conditions. synarchive.com

However, the formation of aminonitrene (R₂N-N:) intermediates from the thermal decomposition of simple tertiary amine N-oxides is not a recognized or commonly observed reaction pathway. Aminonitrenes are typically generated from other precursors, and their chemistry is distinct from the characteristic reactivity of tertiary amine N-oxides. The literature on aliphatic N-oxide chemistry is dominated by the Cope elimination, rearrangements, and their role as oxidants, with no significant evidence pointing to the thermal generation of aminonitrene intermediates.

Brønsted Basicity and Hydrogen Bonding Acceptor Character

The physicochemical properties of this compound are largely defined by its Brønsted basicity and its capacity as a hydrogen bond acceptor.

Brønsted Basicity: Tertiary amine N-oxides are weak bases, substantially weaker than their parent tertiary amines. wikipedia.orgtandfonline.com The pKa of the corresponding conjugate acid (a cationic hydroxylamine, R₃N⁺-OH) is typically in the range of 4.5 to 5.0. wikipedia.orgnih.gov This means that at neutral physiological pH, the zwitterionic N-oxide form is predominant. nih.gov The reduced basicity compared to the parent amine is due to the presence of the electronegative oxygen atom, which withdraws electron density from the nitrogen.

Hydrogen Bonding Acceptor Character: The highly polar N⁺-O⁻ bond makes the oxygen atom an exceptionally strong hydrogen bond acceptor. thieme-connect.detandfonline.com This property is responsible for the high water solubility and hygroscopic nature of many amine N-oxides. wikipedia.orgnih.gov Spectroscopic (IR) and X-ray crystallographic studies have confirmed the ability of the N-oxide oxygen to form strong hydrogen bonds with protic donors like water, alcohols, and acids. thieme-connect.de In some cases, the oxygen can even accept two hydrogen bonds simultaneously. thieme-connect.de This strong interaction with protic solvents can stabilize the ground state of the N-oxide, which explains the dramatic rate decrease observed for the Cope elimination in such solvents. jk-sci.com

The key physicochemical properties related to the N-oxide functional group are summarized below.

| Property | Typical Value / Description | Consequence |

| Dipole Moment | ~4.5 - 5.0 D | High polarity, water solubility |

| pKa (of conjugate acid) | ~4.5 - 5.0 | Weakly basic; zwitterionic at neutral pH |

| H-Bonding | Strong acceptor | Hygroscopic, interacts strongly with protic solvents |

Computational Chemistry and Theoretical Insights into N Methyl N Octyldecan 1 Amine N Oxide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of amine N-oxides. These methods, particularly Density Functional Theory (DFT), are employed to determine molecular geometries, dipole moments, and the nature of the crucial N-O bond. mdpi.comnih.gov For aliphatic amine N-oxides, the N-O bond is a highly polar, dative covalent bond, leading to a zwitterionic character that imparts high dipole moments and water solubility to these molecules. mdpi.com

Studies on model systems like TMAO typically utilize DFT methods such as B3LYP and M06, with basis sets like 6-31G* or 6-311G+(d,p), to optimize molecular geometry and calculate electronic properties. mdpi.comnih.gov These calculations reveal that the N-O bond in aliphatic amine N-oxides is significantly longer than in aromatic counterparts like PNO, indicating a weaker bond. mdpi.com For N-Methyl-N-octyldecan-1-amine N-oxide, such calculations would confirm a tetrahedral geometry around the nitrogen atom and provide a precise value for its large dipole moment, a key feature of this class of amphiphilic compounds. thieme-connect.de

Table 1: Comparison of Calculated N-O Bond Lengths in Model Amine N-Oxides

| Compound | Computational Method | Calculated N-O Bond Length (Å) | Experimental N-O Bond Length (Å) |

|---|---|---|---|

| Trimethylamine (B31210) N-oxide (TMAO) | B3LYP/6-31G | 1.391 | ~1.388 |

| Pyridine (B92270) N-oxide (PNO) | B3LYP/6-31G | 1.278 | ~1.290 |

Data sourced from computational studies on model amine N-oxides. The values illustrate the typical difference in bond length between aliphatic and aromatic N-oxides. mdpi.com

Thermochemical Studies: N-O Bond Dissociation Enthalpies

The strength of the N-O bond is a critical parameter influencing the stability and reactivity of amine N-oxides. This is quantified by the N-O bond dissociation enthalpy (BDE), which is the energy required to break the bond homolytically. Computational studies have been instrumental in determining BDEs for various amine N-oxides, as experimental measurements are often challenging due to the compounds' low volatility and hygroscopic nature. mdpi.comnih.gov

Calculations for TMAO and PNO have shown a significant range in N-O BDEs, with the bond in aromatic N-oxides being considerably stronger. mdpi.comnih.gov DFT calculations predict that the BDE for PNO is 10-14 kcal/mol higher than for TMAO, a difference attributed to resonance stabilization in the aromatic system. nih.gov For this compound, the N-O BDE would be expected to be similar to that of TMAO, reflecting its aliphatic nature. The calculated BDE provides insight into the thermal stability of the molecule, which is relevant to its applications and potential decomposition pathways, such as the Cope elimination. wikipedia.org

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDE) for Model Amine N-Oxides

| Compound | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Trimethylamine N-oxide (TMAO) | B3LYP/6-31G | ~53.5 |

| Pyridine N-oxide (PNO) | B3LYP/6-31G | ~66.9 |

Values represent calculated gas-phase enthalpies for the dissociation into the corresponding amine and an oxygen atom (³O). mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of long, flexible octyl and decyl chains, this compound can adopt a vast number of conformations. Conformational analysis, typically performed using molecular mechanics or semi-empirical methods, is essential to identify low-energy structures. For a molecule of this complexity, a systematic search would be computationally prohibitive, so stochastic methods like Monte Carlo simulations are often employed.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of such amphiphilic molecules in different environments, such as in solution or at interfaces. manchester.ac.ukulisboa.pt MD simulations solve the classical equations of motion for the atoms in the system, allowing for the observation of molecular conformations and interactions over time. ulisboa.pt For this compound, MD simulations could model its behavior in an aqueous solution, predicting how the hydrophobic alkyl chains and the polar N-oxide headgroup interact with water molecules to form micelles or other aggregates. researchgate.net These simulations are crucial for understanding its properties as a surfactant. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a key tool for elucidating the mechanisms of reactions involving amine N-oxides. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy landscape of a reaction, providing insights into its feasibility and selectivity.

For instance, the [3+2] cycloaddition reactions of tertiary amine N-oxides have been studied computationally to understand the reaction pathway and stereoselectivity. youtube.com Similarly, computational models can be used to investigate thermal decomposition reactions like the Cope elimination, where the amine N-oxide pyrolyzes to form an alkene and a hydroxylamine (B1172632). wikipedia.org For this compound, theoretical modeling could predict the transition state structure and activation energy for its decomposition, providing valuable information on its thermal stability.

Theoretical Probes of Aromaticity and Stability in Amine N-Oxide Systems

Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. While this compound is an aliphatic, non-aromatic compound, the study of aromaticity is highly relevant to the broader class of amine N-oxides, particularly heteroaromatic examples like pyridine N-oxide.

Computational methods provide quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring system. A negative NICS value is indicative of aromatic character. Studies on PNO show that the N-oxide group, while slightly reducing the aromaticity compared to pyridine itself, maintains a significant degree of aromatic stabilization. nih.gov This "extra" resonance stabilization in PNO is consistent with its higher N-O bond dissociation energy compared to aliphatic amine N-oxides like TMAO. nih.gov Understanding these concepts provides a comparative framework for appreciating the distinct electronic nature and stability of aliphatic versus aromatic amine N-oxides.

Advanced Research Applications and Chemical Utility of N Methyl N Octyldecan 1 Amine N Oxide Analogs

Utilization as Protecting Groups in Complex Organic Synthesis

In the intricate field of organic synthesis, a protecting group is a molecular entity that is temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. organic-chemistry.org The N-oxide functionality can serve as an effective protecting group for tertiary amines. The conversion of a nucleophilic tertiary amine to its corresponding N-oxide significantly reduces its basicity and nucleophilicity due to the dative bond between nitrogen and oxygen. nih.gov This transformation effectively "protects" the amine from reacting with electrophiles or participating in acid-base chemistry.

The protection process is typically straightforward, involving oxidation of the parent tertiary amine with common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The stability of the resulting N-oxide allows for a wide range of subsequent chemical modifications to be performed on other parts of the molecule. Crucially, the N-oxide group can be readily removed (deprotected) to regenerate the parent tertiary amine. This deprotection is often achieved through reduction, using reagents such as P(III) compounds or catalytic hydrogenation, thus completing its role as a viable protecting group. nih.gov

The general strategy for using an amine N-oxide as a protecting group is outlined below:

Protection: Oxidation of the tertiary amine to the corresponding N-oxide.

Transformation: Performing desired chemical reactions on other functional groups within the molecule.

Deprotection: Reduction of the N-oxide back to the tertiary amine.

This strategy is particularly valuable in multi-step syntheses where the reactivity of a tertiary amine needs to be temporarily suppressed.

Application as Chemical Intermediates for Novel Compound Derivatization

Beyond their role as protecting groups, amine N-oxides are valuable chemical intermediates that can be converted into a variety of other functional groups, enabling the synthesis of novel compounds. nih.gov Several classic organic reactions leverage the unique reactivity of the N-oxide moiety for skeletal rearrangements and functional group interconversions.

One of the most notable transformations is the Polonovski reaction , where a tertiary N-oxide is treated with acetic anhydride (B1165640) to yield an enamine and an acetamide (B32628) after cleavage. wikipedia.org This reaction provides a pathway to functionalize the carbon atoms alpha to the nitrogen. Another important transformation is the Meisenheimer rearrangement , a nih.govnih.gov-sigmatropic rearrangement where certain N-oxides, particularly allylic or benzylic ones, rearrange upon heating to form O-substituted hydroxylamines. tandfonline.com

The Cope elimination is another key reaction where N-oxides, upon heating, undergo a syn-elimination to produce an alkene and a hydroxylamine (B1172632). wikipedia.org This pyrolytic elimination reaction is a mild method for the formation of carbon-carbon double bonds.

These transformations highlight the utility of amine N-oxides as pivotal intermediates. By converting a relatively inert tertiary amine into a reactive N-oxide, chemists can access a range of synthetic pathways for derivatization that would otherwise be difficult to achieve. For instance, the recently developed enamine N-oxides, formed through a retro-Cope elimination, act as key intermediates that bridge two separate bioorthogonal reactions, enabling the attachment and subsequent detachment of molecules from biomacromolecules. nih.gov

Development as Molecular Recognition Elements in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The N-oxide group, with its highly polar and zwitterionic N⁺-O⁻ character, is an excellent functional group for engaging in these interactions, particularly hydrogen bonding. nih.govresearchgate.net The oxygen atom of the N-oxide is a strong hydrogen bond acceptor, allowing it to participate in the formation of well-defined supramolecular structures. researchgate.net

The dipole moment of the N-O bond in amine oxides is significant, typically ranging from 4.0 to 5.0 Debye, which is larger than many other common polar bonds. nih.gov This strong dipole facilitates interactions with other polar molecules, ions, and surfaces. In the context of N-Methyl-N-octyldecan-1-amine N-oxide and its long-chain analogs, these directed intermolecular forces, combined with the hydrophobic interactions of the long alkyl chains, can drive the self-assembly of these molecules into organized structures like micelles, vesicles, or monolayers.

The ability of the N-oxide group to act as a potent hydrogen bond acceptor has been exploited in the design of molecular receptors for various guest molecules. The specific geometry and electronic properties of the N-oxide allow for selective binding, a key principle of molecular recognition.

| Property | Significance in Supramolecular Chemistry |

| High Polarity (N⁺-O⁻) | Promotes strong dipole-dipole and ion-dipole interactions. |

| Hydrogen Bond Acceptor | The oxygen atom readily forms hydrogen bonds with donor molecules. researchgate.net |

| Lewis Basicity | Can coordinate to metal ions and other Lewis acids. researchgate.net |

| Amphiphilicity (in long-chain analogs) | The polar head group and nonpolar tails drive self-assembly in aqueous and non-aqueous media. |

Role in Protein Solubilization and Biophysical Research for Long-Chain Amine N-Oxides

Long-chain amine N-oxides, such as this compound, are classified as non-denaturing zwitterionic surfactants. researchgate.net This property makes them exceptionally useful in the field of biophysical research, particularly for the study of membrane proteins. Membrane proteins are notoriously difficult to study because they are embedded within the lipid bilayer of cell membranes and are often insoluble in aqueous buffers.

To study their structure and function, these proteins must be extracted from the membrane and solubilized in a way that preserves their native conformation and activity. Long-chain amine N-oxides are effective at this task. researchgate.net They can disrupt the lipid membrane and form micelles around the hydrophobic transmembrane domains of the protein, effectively replacing the native lipid environment with a detergent scaffold that is soluble in water.

The zwitterionic nature of the N-oxide headgroup at physiological pH is crucial, as it minimizes the harsh denaturation often caused by purely ionic detergents. researchgate.net This "gentle" solubilization helps to maintain the protein's structural integrity, which is essential for techniques like X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods used to elucidate protein function.

Key characteristics of long-chain amine N-oxides in protein research:

Amphiphilic Nature: Possess a hydrophilic N-oxide head and long hydrophobic alkyl chains.

Micelle Formation: Spontaneously form micelles in aqueous solution above a certain concentration (the critical micelle concentration).

Non-denaturing: Generally preserve the native structure and function of solubilized proteins. researchgate.net

Zwitterionic at Neutral pH: The headgroup carries no net charge, which is beneficial for maintaining protein stability. researchgate.net

Catalytic Applications Beyond Reoxidation in Organic Transformations

While amine N-oxides are widely known as stoichiometric oxidants or as co-oxidants (reoxidants) in metal-catalyzed reactions (e.g., regenerating OsO₄ in asymmetric dihydroxylation), their utility in catalysis extends to other areas where they are not consumed. The Lewis basicity of the N-oxide oxygen allows it to act as a catalyst in its own right or as a ligand for a catalytic metal center. mdpi.com

Heteroaromatic N-oxides, in particular, have been developed as mild Lewis base catalysts. mdpi.com They can activate Lewis acids, such as silicon-based reagents, by coordinating to them and increasing their nucleophilicity. This strategy has been successfully applied in reactions like the allylation of aldehydes. mdpi.com

Furthermore, chiral N-oxides have emerged as important ligands in asymmetric catalysis. By incorporating a chiral scaffold into the structure of the N-oxide, chemists can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules.

Recent research has also explored the use of metal complexes with N-oxide ligands for various oxidation reactions. For example, certain Pt(II) complexes have been shown to catalyze the oxidation of tertiary amines to N-oxides using hydrogen peroxide as an environmentally benign oxidant. rsc.orgresearchgate.net While this is a synthesis of N-oxides, it demonstrates the catalytic potential of N-oxide-metal interactions. The development of catalytic systems where the N-oxide moiety actively participates in bond-forming or bond-breaking steps, beyond simple reoxidation, is an expanding field of research.

Explorations in Nanomaterials and Surface Chemistry

The amphiphilic nature of long-chain amine N-oxides like this compound makes them excellent candidates for applications in nanomaterials and surface chemistry. researchgate.net As surfactants, they can self-assemble into various nanostructures such as micelles, vesicles, and liquid crystals in solution. These ordered assemblies can serve as nanoreactors, templates for the synthesis of nanomaterials, or as drug delivery vehicles.

In surface chemistry, these molecules can adsorb at interfaces (e.g., air-water or solid-liquid) to modify surface properties. researchgate.net For example, they can form self-assembled monolayers (SAMs) on solid substrates, altering surface energy, wettability, and biocompatibility. Surfaces functionalized with N-oxides have been investigated for their ability to resist the non-specific adsorption of proteins, a critical property for the development of biocompatible materials and biosensors. nih.gov

The N-oxide group provides a versatile handle for further functionalization. It can be used to coordinate metal ions or nanoparticles, allowing for the creation of hybrid organic-inorganic nanomaterials with tailored properties. The combination of long alkyl chains for controlled assembly and a highly polar, functionalizable headgroup makes these N-oxides powerful building blocks in the bottom-up fabrication of complex nanostructures.

| Application Area | Role of Long-Chain Amine N-Oxide |

| Nanoparticle Synthesis | Can act as stabilizing agents, preventing aggregation and controlling particle size and shape. |

| Surface Modification | Form monolayers on surfaces to control properties like friction, adhesion, and biocompatibility. researchgate.net |

| Drug Delivery | Self-assembled vesicles (niosomes or liposomes) can encapsulate therapeutic agents. |

| Biomaterials | Used to create surfaces that resist biofouling and protein adsorption. nih.gov |

Future Research Directions and Unexplored Avenues for N Methyl N Octyldecan 1 Amine N Oxide Chemistry

Development of Green and Sustainable Synthesis Methods

The traditional synthesis of amine oxides often involves the use of strong oxidizing agents, which can generate hazardous byproducts. Future research will likely focus on the development of greener and more sustainable methods for the synthesis of N-Methyl-N-octyldecan-1-amine N-oxide. A primary goal is to enhance the atom economy of these reactions, ensuring that a maximal number of atoms from the reactants are incorporated into the final product.

Hydrogen peroxide is considered an environmentally benign oxidant as its only byproduct is water. wikipedia.org Research into catalysts that can efficiently activate hydrogen peroxide for the oxidation of tertiary amines is a promising avenue. wikipedia.orgmdpi.com Flavin-catalyzed oxidations, for instance, have shown considerable rate enhancements in the conversion of tertiary amines to their corresponding N-oxides using hydrogen peroxide. mdpi.com Another area of exploration is the use of metal catalysts, such as platinum(II) complexes, which have demonstrated efficacy in mediating the oxidation of tertiary amines with hydrogen peroxide under mild conditions. wikipedia.org The development of heterogeneous catalysts could further enhance the sustainability of the process by allowing for easy separation and reuse of the catalyst. wikipedia.org

| Catalyst System | Oxidant | Key Advantages |

| Flavin Catalysis | Hydrogen Peroxide | Mild reaction conditions, high efficiency, environmentally friendly. mdpi.com |

| Platinum(II) Complexes | Hydrogen Peroxide | Mild conditions, effective for electron-rich tertiary amines. wikipedia.org |

| Gold-based Catalysts | Molecular Oxygen | Mild conditions, potential for high yield. |

Discovery of Novel Reactivity and Transformative Pathways

While the fundamental reactivity of amine oxides is relatively well-understood, there remains significant potential for discovering novel transformations and reaction pathways for this compound. The long alkyl chains of this molecule may influence its reactivity in unique ways compared to smaller amine oxides.

One established reaction of amine oxides is the Cope elimination, a pyrolytic process that forms an alkene and a hydroxylamine (B1172632). nih.gov Investigating the kinetics and thermodynamics of the Cope elimination for this compound could provide insights into the influence of the long alkyl chains on this reaction. Furthermore, the reduction of the N-oxide back to the parent tertiary amine is a common transformation. ntnu.no Exploring selective and mild reduction methods could be valuable for applications where the amine oxide acts as a temporary protecting group or a recyclable reagent.

Future research could also explore the potential of this compound to act as a catalyst or a ligand in organometallic chemistry. The polar N-oxide group could coordinate to metal centers, and the long alkyl chains could provide a specific steric and electronic environment, potentially leading to novel catalytic activities.

| Reaction Type | Description | Potential Research Focus for this compound |

| Cope Elimination | Thermal decomposition to an alkene and a hydroxylamine. nih.gov | Influence of long alkyl chains on reaction kinetics and product distribution. |

| Reduction | Conversion back to the parent tertiary amine. ntnu.no | Development of selective and green reduction methodologies. |

| Catalysis | Acting as a ligand or catalyst. | Exploration of its potential in organometallic and asymmetric catalysis. |

Integration into Complex Chemical Systems for Multifunctional Materials

The amphiphilic nature of this compound, with its polar head and nonpolar tails, makes it an excellent candidate for integration into complex chemical systems to create multifunctional materials. Long-chain amine oxides are well-known for their surfactant properties and are used in a variety of consumer and industrial products as foam stabilizers, emulsifiers, and detergents. wikipedia.orgatamankimya.com

Future research could focus on designing and synthesizing novel materials where this compound is a key component. For example, it could be used to template the formation of mesoporous materials, where the long alkyl chains direct the structure of the pores. Such materials could have applications in catalysis, separation, and drug delivery.

Another avenue of research is the incorporation of this amine oxide into polymer matrices to create functional polymers. The N-oxide group could impart specific properties to the polymer, such as improved hydrophilicity, antimicrobial activity, or responsiveness to stimuli like pH. nih.gov The self-assembly of this compound in solution to form micelles, vesicles, or other aggregates is another area ripe for exploration, with potential applications in encapsulation and controlled release.

| Material Type | Role of this compound | Potential Applications |

| Mesoporous Materials | Structure-directing agent | Catalysis, separations, drug delivery |

| Functional Polymers | Additive or comonomer | Antimicrobial surfaces, stimuli-responsive materials |

| Self-Assembled Systems | Surfactant | Encapsulation, controlled release, nanotechnology |

Theoretical Prediction of Unprecedented Chemical Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts and accelerating the discovery of new chemical behavior. mdpi.com Theoretical studies on this compound can provide fundamental insights into its electronic structure, stability, and reaction mechanisms.

Quantum chemical calculations can be used to determine key properties such as the N-O bond dissociation enthalpy, which is a measure of the bond's strength. mdpi.com This information is crucial for understanding the thermal stability of the molecule and its potential as an oxidizing agent. mdpi.com Computational models can also be used to predict the proton affinity of the N-oxide, which relates to its basicity. mdpi.comnih.gov

Furthermore, molecular dynamics simulations can be employed to study the self-assembly of this compound in different solvents and its interaction with other molecules or surfaces. These simulations can provide a detailed picture of the structure and dynamics of micelles or other aggregates, which is essential for understanding their behavior in various applications. Theoretical predictions can also guide the design of new experiments to probe for unprecedented chemical reactivity, such as novel catalytic cycles or unexpected rearrangement reactions.

| Computational Method | Predicted Property | Relevance to Chemical Behavior |

| Quantum Chemistry | N-O bond dissociation enthalpy, proton affinity. mdpi.com | Stability, reactivity as an oxidant, basicity. mdpi.com |

| Molecular Dynamics | Self-assembly behavior, intermolecular interactions. | Surfactant properties, formulation science. |

| Mechanistic Studies | Reaction pathways and transition states. | Discovery of novel reactivity and optimization of synthetic routes. |

Q & A

Q. How can advanced analytical workflows improve quantification of this compound in biological samples?

- Methodological Answer : Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS reduces manual preparation and enhances throughput. Method validation should include spike-recovery experiments (70–130% acceptable range) and matrix effect assessments using post-column infusion. For tissue samples, accelerated solvent extraction (ASE) with methanol:water (80:20) optimizes recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.